Salvinorin A Carbamate

Vue d'ensemble

Description

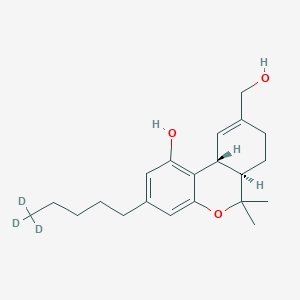

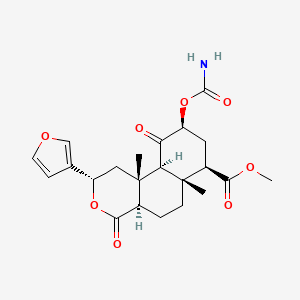

Salvinorin A Carbamate est un dérivé du Salvinorin A, un diterpène néoclerodane isolé des feuilles de la plante médicinale mexicaine Salvia divinorum. Salvinorin A est connu pour ses propriétés d'agoniste puissant et hautement sélectif des récepteurs opioïdes kappa, ce qui en fait un sujet d'intérêt pour ses effets psychoactifs et ses applications thérapeutiques potentielles . This compound est synthétisé pour explorer des modifications susceptibles d'améliorer ou de modifier l'activité biologique du composé parent.

Mécanisme D'action

Target of Action

Salvinorin A Carbamate is a potent κ-opioid receptor (KOR) full agonist . The KOR is a type of opioid receptor that plays a key role in the perception of pain, consciousness, motor control, and mood . The high selectivity of this compound for the KOR makes it a promising candidate for the development of analgesics and other therapeutic agents .

Mode of Action

This compound interacts with the KOR, activating it to produce a range of effects. As a full agonist, it binds to the receptor and induces a maximal response. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with the KOR. Activation of the KOR can lead to various downstream effects, including analgesia and alterations in mood and consciousness

Pharmacokinetics

Salvinorin A, the parent compound of this compound, is known to be rapidly absorbed through the oral mucosa or the respiratory tract . It is quickly metabolized in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . Salvinorin A is rapidly distributed, with accumulation in the brain, and quickly eliminated . Its pharmacokinetic parameters parallel well with the short-lived psychoactive and physiological effects

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the KOR. Activation of this receptor can lead to a range of effects, including analgesia, alterations in mood and consciousness, and potentially hallucinogenic effects

Analyse Biochimique

Biochemical Properties

Salvinorin A Carbamate interacts with the κ-opioid receptor (KOR) in the brain . It has been shown to be a potent agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is a potent opioid agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain . It also influences cell function by enhancing the binding of [35 S]GTPγS .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the κ-opioid receptor (KOR). It is a potent and selective agonist for this receptor . It does not have significant activity against a battery of 50 receptors, transporters, and ion channels .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in mice, the sedative and postural effects of Salvinorin A were observed to be transient, with a rapid onset and short duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, dose-dependent sedative and postural effects were observed .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is rapidly metabolized via ester hydrolysis at the 2-acetoxy moiety by blood esterases .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is rapidly distributed, with accumulation in the brain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Salvinorin A Carbamate implique généralement la carbamation du Salvinorin A. Ce processus peut être réalisé en faisant réagir le Salvinorin A avec un isocyanate approprié dans des conditions douces. La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane ou le tétrahydrofurane à température ambiante. Le produit est ensuite purifié en utilisant des techniques chromatographiques standard .

Méthodes de production industrielle : La production industrielle du this compound suivrait probablement des voies de synthèse similaires mais à plus grande échelle. Cela impliquerait d'optimiser les conditions de réaction pour maximiser le rendement et la pureté tout en garantissant la rentabilité et l'extensibilité. Les réacteurs à flux continu et les plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions : Salvinorin A Carbamate peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour produire des formes réduites du composé.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium dans un milieu aqueux ou trioxyde de chrome dans l'acide acétique.

Réduction : Hydrure de lithium et d'aluminium dans le tétrahydrofurane ou le borohydrure de sodium dans l'éthanol.

Substitution : Nucléophiles tels que les alcoolates ou les amines dans des solvants aprotiques polaires comme le diméthylsulfoxyde.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des alcanes. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à un large éventail de dérivés.

4. Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l'activité des récepteurs opioïdes kappa.

Biologie : Investigé pour ses effets potentiels sur les voies de signalisation cellulaire et les interactions des récepteurs.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et sondes chimiques pour la recherche biologique.

5. Mécanisme d'action

This compound exerce ses effets principalement par son interaction avec le récepteur opioïde kappa. En tant qu'agoniste du récepteur opioïde kappa, il se lie au récepteur et l'active, ce qui déclenche une cascade d'événements de signalisation intracellulaire. Cette activation peut moduler la libération de neurotransmetteurs et influencer divers processus physiologiques et psychologiques. Les cibles moléculaires et les voies exactes impliquées comprennent l'inhibition de l'adénylyl cyclase, l'activation des protéines kinases activées par les mitogènes et la modulation de l'activité des canaux ioniques .

Composés similaires :

Salvinorin A : Le composé parent, connu pour son activité agoniste puissante des récepteurs opioïdes kappa.

Salvinorin B : Un analogue désacétylé du Salvinorin A avec une puissance réduite.

Collybolide : Un diterpène isolé du champignon Collybia maculata, également un agoniste des récepteurs opioïdes kappa.

8-Epidiosbulbin E Acetate : Un diterpène de Dioscorea bulbifera avec une activité de cure de plasmides contre les bactéries multirésistantes.

Unicité : this compound est unique en raison de sa modification structurelle, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son composé parent. Cette modification peut potentiellement améliorer sa sélectivité, sa puissance et son profil thérapeutique, ce qui en fait un composé précieux pour des recherches et un développement supplémentaires.

Applications De Recherche Scientifique

Salvinorin A Carbamate has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on kappa opioid receptor activity.

Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.

Industry: Potential applications in the development of new pharmaceuticals and chemical probes for biological research.

Comparaison Avec Des Composés Similaires

Salvinorin A: The parent compound, known for its potent kappa opioid receptor agonist activity.

Salvinorin B: A deacetylated analog of Salvinorin A with reduced potency.

Collybolide: A diterpene isolated from the mushroom Collybia maculata, also a kappa opioid receptor agonist.

8-Epidiosbulbin E Acetate: A diterpene from Dioscorea bulbifera with plasmid-curing activity against multidrug-resistant bacteria.

Uniqueness: Salvinorin A Carbamate is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This modification can potentially enhance its selectivity, potency, and therapeutic profile, making it a valuable compound for further research and development.

Propriétés

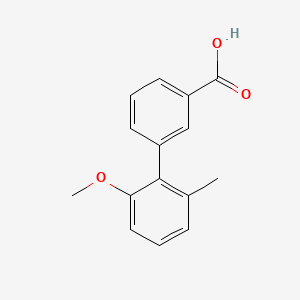

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZEVOZWRYEL-XOKLNVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

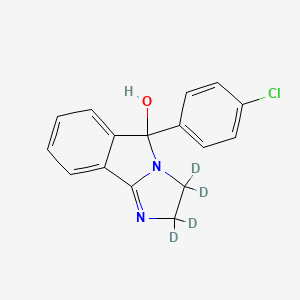

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride](/img/structure/B593778.png)

![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)